molecular formula C16H19N3O3S2 B4134390 ethyl 4,5,6-trimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}nicotinate

ethyl 4,5,6-trimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}nicotinate

Cat. No.: B4134390
M. Wt: 365.5 g/mol
InChI Key: JHZGWUMNYTYTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5,6-trimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}nicotinate is a chemical compound that is widely used in scientific research. It is a thiazole-containing compound that has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Ethyl 4,5,6-trimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}nicotinate is not well understood. However, it has been found to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases and sirtuins. It has also been found to modulate certain signaling pathways, including the NF-κB pathway.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4,5,6-trimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}nicotinate in lab experiments is its ability to inhibit certain enzymes and modulate certain signaling pathways. This can be useful in studying the role of these enzymes and pathways in various biological processes. However, one limitation of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the study of Ethyl 4,5,6-trimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}nicotinate. One direction is to further investigate its mechanism of action and its effects on various enzymes and signaling pathways. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory diseases.
In conclusion, this compound is a thiazole-containing compound that has a range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of scientific research.

Scientific Research Applications

Ethyl 4,5,6-trimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}nicotinate has been found to have a range of scientific research applications. It has been used as a tool compound in drug discovery to identify potential targets for the treatment of various diseases. It has also been used in the development of new analytical methods for the detection of various compounds in biological samples.

Properties

IUPAC Name

ethyl 4,5,6-trimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-5-22-15(21)13-10(3)9(2)11(4)18-14(13)24-8-12(20)19-16-17-6-7-23-16/h6-7H,5,8H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZGWUMNYTYTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C)C)C)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4,5,6-trimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}nicotinate
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ethyl 4,5,6-trimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}nicotinate
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ethyl 4,5,6-trimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}nicotinate
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ethyl 4,5,6-trimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}nicotinate
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ethyl 4,5,6-trimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}nicotinate
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ethyl 4,5,6-trimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}nicotinate

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